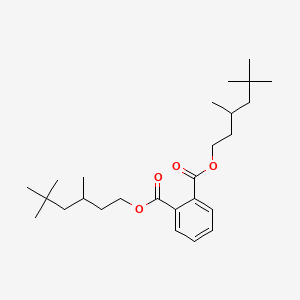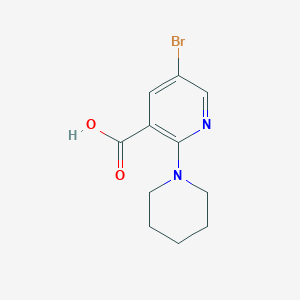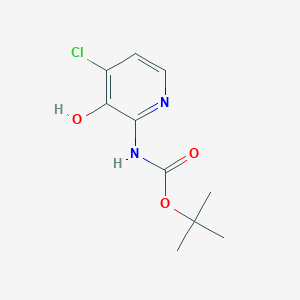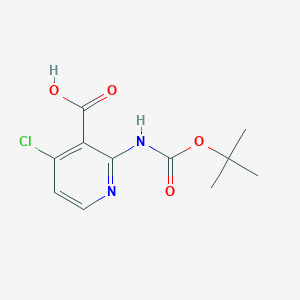
Iodotrifluoroethylene
Overview
Description
Iodotrifluoroethylene is a compound that is part of the organofluorine chemical class, which is widely used in the chemical industry. The synthesis of iodotrifluoromethane, a related compound, has facilitated the creation of organometallic compounds containing perfluoroalkyl groups, which are precursors to this compound derivatives .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through palladium-catalyzed coupling reactions. For instance, tetrafluoroethylene (TFE), an economical bulk organofluorine feedstock, can be transformed into α,β,β-trifluorostyrene derivatives using arylzinc reagents in the presence of lithium iodide . Additionally, iodonium salts, which are related to this compound, can be synthesized from potassium organotrifluoroborates and p-iodotoluene difluoride under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, as seen in the synthesis of 1,2-difluorodinitroethylene, a related compound. X-ray crystallography of this compound revealed an unusually short C-C double-bond distance, indicating the potential for unique structural characteristics in this compound derivatives as well .
Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions. For example, iodotrifluoromethane reacts with elements like phosphorus, arsenic, and sulfur to yield organometallic compounds . Furthermore, 1,2-difluorodinitroethylene, a structurally similar compound, can react with alcohols to produce alkyl fluoronitroacetates and with dienes to form Diels-Alder adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the reactivity and stability of these compounds. Radical terpolymerization involving fluorinated monomers, such as those related to this compound, can result in fluorinated terpolymers with varying molecular weights and molar percentages of comonomers . Additionally, the synthesis and characterization of perfluorinated oligomers for use as n-type semiconductors demonstrate the impact of fluorination on the electronic properties of these materials .
Scientific Research Applications
Quantum Dots and Imaging
Iodotrifluoroethylene (ITFE) plays a role in the development of quantum dots used in biological applications. Quantum dots, particularly for live cells and in vivo imaging, have evolved significantly in their synthesis, solubilization, and functionalization. They are used in high-resolution cellular imaging, long-term in vivo observation of cell trafficking, and tumor targeting, demonstrating their significant potential in medical diagnostics and biological research (Michalet et al., 2005).
Synthesis of Hexafluoro-1,3-butadiene
ITFE is integral in the synthesis of hexafluoro-1,3-butadiene, a compound with applications in the semiconductor industry for plasma dielectric etching and as a contrast agent in diagnostic ultrasound imaging. Efficient protocols for preparing perfluoro-1,3-butadiene involve the coupling of ITFE with activated copper (Ramachandran & Reddy, 2008).
Sustainable Chemical Production
In the context of sustainability, ITFE contributes to the utilization of trifluoromethane, a byproduct of polytetrafluoroethylene manufacture. This application is part of efforts to increase sustainability in large-scale production by converting waste materials into valuable fluorinated compounds (Musio, Gala, & Ley, 2018).
Telomerization Research
Research involving the radical telomerization of vinylidene fluoride with ITFE has been conducted. This process is seen as an iodine transfer polymerization, where ITFE plays a crucial role in the synthesis of VDF telomers. These telomers exhibit specific structures useful in material science and polymer chemistry (Améduri, Ladavière, Delolme, & Boutevin, 2004).
Iodotrifluoromethylation in Organic Chemistry
The iodotrifluoromethylation of alkenes and alkynes using ITFE is a significant advancement in organic chemistry. This process involves the use of simple and safe solids and has implications for the synthesis of various organic compounds, demonstrating ITFE's versatility in chemical reactions (Hang, Li, & Liu, 2014).
Environmental Impact Studies
Studies on the environmental impact of ITFE, particularly its potential as a replacement for other gases in aircraft applications, highlight its significance in environmental science. Its effects on atmospheric ozone were examined, indicating that ITFE has lower impacts than other gases it might replace, contributing to the understanding of its environmental implications (Li, Patten, Youn, & Wuebbles, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Iodotrifluoroethylene (C2F3I) is an organofluorine compound primarily used in the field of organic synthesis . It serves as a versatile building block for the production of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mode of Action
The mechanism of action of this compound in organic synthesis involves its ability to undergo addition reactions . This allows for the introduction of fluorine and iodine atoms into target molecules .
Pharmacokinetics
Given its volatile nature and use in industrial settings, it is likely that inhalation is a primary route of exposure
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a volatile colorless liquid that reacts with cadmium metal to give CdC2F3(I) . It also reacts with nitric oxide under UV light, producing a nitroso compound, with iodine as a byproduct . These reactions suggest that light exposure and the presence of other chemicals in the environment can impact its reactivity and function.
Biochemical Analysis
Biochemical Properties
Iodotrifluoroethylene plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often forming covalent bonds. For instance, this compound can react with cadmium metal to form CdC₂F₃I, indicating its potential to form stable complexes with metals . Additionally, it reacts with nitric oxide under UV light, producing a nitroso compound, which suggests its involvement in nitrosation reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in single cells . These effects are attributed to its ability to disrupt cellular homeostasis and induce stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, its reaction with cadmium metal suggests that it can form stable complexes with metal ions, potentially inhibiting metal-dependent enzymes . Additionally, its interaction with nitric oxide under UV light indicates that it can participate in nitrosation reactions, which can modify protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and light exposure. Over time, this compound can degrade, leading to changes in its biochemical activity and long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in cumulative cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant physiological disturbances, including oxidative stress, organ damage, and altered metabolic pathways . Threshold effects have been observed, indicating that there is a dosage level below which the compound has negligible effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its reaction with cadmium metal suggests that it can participate in metal-dependent metabolic processes . Additionally, its ability to form nitroso compounds indicates that it can be involved in nitrosation reactions, which are important in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be distributed to different cellular compartments, influencing its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cadmium metal suggests that it can localize to metal-rich compartments, influencing metal-dependent processes . Additionally, its ability to form nitroso compounds indicates that it can be localized to regions where nitrosation reactions occur .
properties
IUPAC Name |
1,1,2-trifluoro-2-iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3I/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZTKFRZJMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073166 | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359-37-5 | |
| Record name | Iodotrifluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodotrifluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 359-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iodotrifluoroethylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKV2XT37FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)

![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)





![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)
